2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide

physicochemical profiling lead-likeness drug design

2-Methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide (C₁₇H₁₅N₃OS; MW 309.4 g/mol) is a secondary thiazole-4-carboxamide that combines a 2-methyl-5-phenyl-thiazole core with an N-(pyridin-4-ylmethyl) carboxamide appendage. It belongs to the extensive thiazole-4-carboxamide chemical space that has been interrogated across multiple target families, including the Pim kinase family (PIM1/2/3) and metabotropic glutamate receptor 5 (mGluR5) , as well as in fungicidal screening campaigns.

Molecular Formula C17H15N3OS
Molecular Weight 309.4 g/mol
Cat. No. B12185544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide
Molecular FormulaC17H15N3OS
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3
InChIInChI=1S/C17H15N3OS/c1-12-20-15(16(22-12)14-5-3-2-4-6-14)17(21)19-11-13-7-9-18-10-8-13/h2-10H,11H2,1H3,(H,19,21)
InChIKeyOBFMBKYZMCVWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide – Structural Identity, Physicochemical Profile, and Comparator Landscape


2-Methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide (C₁₇H₁₅N₃OS; MW 309.4 g/mol) is a secondary thiazole-4-carboxamide that combines a 2-methyl-5-phenyl-thiazole core with an N-(pyridin-4-ylmethyl) carboxamide appendage . It belongs to the extensive thiazole-4-carboxamide chemical space that has been interrogated across multiple target families, including the Pim kinase family (PIM1/2/3) [1] and metabotropic glutamate receptor 5 (mGluR5) [2], as well as in fungicidal screening campaigns [3]. Unlike many heavily substituted analogs appearing in lead-optimization patent cascades, this compound retains a relatively unadorned topology (one H-bond donor, three H-bond acceptors, four rotatable bonds), placing it in favorable lead-like physicochemical territory for further elaboration or for use as a reference scaffold in structure–activity relationship (SAR) studies. No CAS Registry Number has been assigned to this precise structure at the time of writing, and it is primarily available through screening-compound collections rather than as a standalone characterized reagent.

Why Generic Substitution Fails for 2-Methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide: SAR Sensitivity in the Thiazole-4-Carboxamide Series


Thiazole-4-carboxamides are not freely interchangeable: subtle modifications to the N-substituent, the 5-aryl group, or the 2-alkyl appendage can re-direct target selectivity, abolish cellular activity, or introduce pharmacokinetic liabilities that are invisible to simple 2D-similarity metrics. In the Pim kinase inhibitor series, replacing a 2,6-difluorophenyl group at the thiazole 5-position with an unsubstituted phenyl group, or switching from a secondary to a tertiary amide, can shift PIM1 IC₅₀ values by three to four orders of magnitude [1]. Similarly, in the fungicidal 2-methyl-5-phenylthiazole-4-carboxamide series, exchanging the amide substituent from a morpholine to a thiomorpholine-1,1-dioxide moiety altered EC₅₀ against Botrytis cinerea by several mg/L [2]. Generic sourcing from the same “thiazole-4-carboxamide” chemical class without matching the precise 5-phenyl, 2-methyl, and N-(pyridin-4-ylmethyl) substitution pattern therefore carries a high risk of selecting a compound with a de facto different biological fingerprint. The pyridin-4-ylmethyl group in particular presents a basic nitrogen that can engage in critical hydrogen-bond or salt-bridge interactions with acidic residues in kinase hinge regions or allosteric pockets, an interaction geometry that is absent in benzyl- or alkyl-substituted analogs.

Product-Specific Quantitative Evidence Guide: 2-Methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide


Chemical Topology and Lead-Like Physicochemical Profile Relative to N-Alkyl and N,N-Disubstituted Analogs

The target compound possesses a secondary amide (CONH–CH₂–pyridine) topology, which confers a single H-bond donor and a total polar surface area (tPSA) of approximately 54.9 Ų, as estimated from the structurally closest ChemBridge analog (2-methyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide; C18H17N3OS) . This tPSA value is substantially lower than that of tertiary amide analogs containing additional polar fragments, such as N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide, which introduces an extra rotatable bond and an additional H-bond acceptor, elevating topological polarity beyond 70 Ų . The computed LogP of the close analog is 2.84, consistent with moderate lipophilicity favorable for passive membrane permeability while retaining aqueous solubility (LogSW –2.68) . The compound retains only four rotatable bonds, placing it well within the ≤10 rotatable bond threshold associated with favorable oral bioavailability in the Veber rule set. This topology makes the target compound a more compact, less polar starting point for fragment growth or scaffold-hopping than N,N-disubstituted piperidine-containing or morpholine-containing congeners.

physicochemical profiling lead-likeness drug design

5-Phenyl Substitution Pattern: Differentiation from 5-Benzyl and 5-(4-Substituted-Phenyl) Thiazole-4-Carboxamide Analogs

The thiazole 5-position of the target compound is directly occupied by an unsubstituted phenyl ring, whereas the commercially indexed screening compound 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide (CAS 1574309-28-6; identical molecular formula C₁₇H₁₅N₃OS; identical MW 309.4) inserts a methylene spacer between the thiazole ring and the aryl group . This one-atom difference (Ph–thiazole vs. Ph–CH₂–thiazole) alters both the conjugation profile and the dihedral angle between the aryl system and the thiazole plane: direct 5-phenyl attachment extends π-conjugation across the thiazole ring, which can modulate the compound’s UV absorption, fluorescence properties, and electronic interaction with aromatic residues in protein binding pockets. In the fungicidal 2-methyl-5-phenylthiazole-4-carboxamide series, introduction of electron-withdrawing para-substituents on the 5-phenyl ring (4-Cl, 4-CF₃) produced EC₅₀ values of 19.6 mg/L and 15.6 mg/L respectively against B. cinerea [1], demonstrating that even subtle para-substitution on the 5-phenyl ring meaningfully modulates biological potency. The unsubstituted 5-phenyl compound therefore occupies a distinct SAR position: it avoids the metabolic liabilities associated with benzyl methylene oxidation while retaining the ability to be further functionalized at the para-position during lead optimization.

structure-activity relationship substituent effect scaffold differentiation

PIM Kinase Inhibitory Potential: Class-Level Benchmarking Against Published Thiazole-4-Carboxamide PIM Inhibitors

The 2-methyl-5-phenyl-thiazole-4-carboxamide scaffold maps onto the Incyte PIM kinase inhibitor pharmacophore, wherein the thiazole 4-carboxamide engages the kinase hinge region, the 5-aryl group occupies the hydrophobic selectivity pocket, and the N-substituent (here pyridin-4-ylmethyl) extends toward the solvent-exposed region or the ribose pocket [1]. Optimized PIM inhibitors within this chemotype have achieved PIM1 IC₅₀ values as low as 0.29 nM (full-length recombinant PIM1; BAD phosphorylation assay at Ser112), PIM2 IC₅₀ values of 0.16 nM, and pan-PIM cellular IC₅₀ values in the low nanomolar range [2]. In contrast, structurally distinct thiazole-4-carboxamides lacking the 2,6-difluorophenyl substitution pattern and optimized hinge-binding elements have shown only micromolar PIM1 affinity (IC₅₀ = 15,800 nM; ChEMBL4163479) [3]. The target compound occupies a middle ground: its 5-unsubstituted-phenyl group is not optimized for the PIM hydrophobic pocket (which prefers 2,6-dihalo substitution), but its pyridin-4-ylmethyl amide appendage provides a basic nitrogen that can engage acidic residues near the kinase active site – a feature absent in simple N-benzyl or N-alkyl analogs. No direct PIM IC₅₀ data have been published for this exact structure; the compound’s position within the SAR landscape is inferred from the class-level structure–activity trends documented in the Incyte patent family [1].

PIM kinase inhibition oncology kinase selectivity

Secondary Amide vs. Tertiary Amide N-Substitution: Impact on Molecular Recognition and Synthetic Tractability

The target compound bears a secondary carboxamide (CONH–CH₂–pyridine), which preserves a trans-amide geometry in its lowest-energy conformation and exposes a single H-bond donor. In contrast, the ChemBridge screening compound 2-methyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide (43774871) bears a tertiary amide with a branched N-substituent, which eliminates the amide NH hydrogen-bond donor, alters the conformational preference around the C–N amide bond, and introduces a stereogenic center (racemic mixture) . This distinction is functionally significant: the secondary amide NH can serve as a hydrogen-bond donor to backbone carbonyls in kinase hinge regions (e.g., Glu121 or Asp128 in PIM1) or to mGluR5 allosteric site residues, whereas the tertiary amide cannot. In the broader thiazole-4-carboxamide literature, conversion of secondary to tertiary amides has been shown to modulate target residence time, microsomal stability, and CYP inhibition profiles [1]. The target compound’s secondary amide topology therefore makes it a more suitable tool compound for studying hydrogen-bond-mediated target engagement and a more versatile intermediate for further N-functionalization (e.g., N-alkylation or N-acylation) than its tertiary amide counterparts.

amide geometry conformational analysis medicinal chemistry

Best Research and Industrial Application Scenarios for 2-Methyl-5-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide


PIM Kinase SAR Probe: Hinge-Binder Scaffold with Tunable 5-Phenyl and N-Pyridin-4-ylmethyl Vectors

Users investigating PIM1/2/3 kinase inhibition can deploy this compound as a defined intermediate-complexity scaffold. The 5-phenyl group occupies the PIM hydrophobic pocket (though sub-optimally relative to 2,6-dihalophenyl analogs), while the pyridin-4-ylmethyl secondary amide presents an H-bond donor and a basic pyridine nitrogen that may interact with acidic residues in the ribose pocket or solvent front . Because the 5-phenyl ring is unsubstituted, it can serve as a baseline comparator for systematic para-substitution SAR campaigns (e.g., introducing Cl, CF₃, OMe, or heterocycle substituents), analogous to the fungicidal SAR studies in which 4-Cl-phenyl and 4-CF₃-phenyl analogs showed EC₅₀ values of 19.6 mg/L and 15.6 mg/L respectively [1].

Fungicidal Lead Identification: Baseline Scaffold for Amide Vector Optimization

The 2-methyl-5-phenylthiazole-4-carboxamide core has been validated as a fungicidal scaffold against Botrytis cinerea [1]. The N-(pyridin-4-ylmethyl) variant represents a distinct amide vector relative to the morpholine/thiomorpholine derivatives reported in the 2024 Chemistry of Heterocyclic Compounds study. Researchers can use this compound to test whether introduction of a pyridine-containing amide appendage – capable of coordinating metal ions or participating in π–π stacking with fungal enzyme active sites – improves potency beyond the 15.6–19.6 mg/L EC₅₀ range reported for the morpholine/thiomorpholine series [1].

Physicochemical Reference Standard for Secondary Amide Thiazole-4-Carboxamides in Permeability and Solubility Assays

With an inferred tPSA of ~55 Ų, a computed LogP of ~2.8, and only four rotatable bonds, this compound occupies favorable lead-like chemical space . It can serve as a non-proprietary reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies when benchmarking a series of N-substituted thiazole-4-carboxamides. Its moderate lipophilicity and low tPSA predict adequate passive permeability for cell-based assays, while the pyridine nitrogen provides a pH-dependent solubility handle (protonation below pH ~5–6 increases aqueous solubility). This makes it a useful tool for validating in silico permeability predictions across a narrow, well-defined physicochemical range.

Synthetic Intermediate for Library Enumeration via Amide NH Functionalization

The secondary amide NH provides a single, well-defined point for further chemical diversification. Unlike tertiary amide screening compounds (e.g., ChemBridge 43774871 ), which are terminal amides with no further NH for derivatization, this compound can undergo N-alkylation, N-acylation, or N-sulfonylation to generate focused libraries. This makes it a more versatile procurement choice for medicinal chemistry groups that intend to perform parallel synthesis rather than single-compound screening. The 5-phenyl ring also remains amenable to electrophilic aromatic substitution, offering a second orthogonal diversification vector.

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